[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine
Overview
Description
“[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine” is a chemical compound with the formula C8H7FN4S and a molecular weight of 210.23 . It is available as a colorless to yellow solid or liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a thiadiazole ring via a methanamine bridge. The pyridine ring carries a fluorine atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.23 . It is a colorless to yellow solid or liquid . Other physical and chemical properties such as density, boiling point, etc., are not provided in the search results.Scientific Research Applications
Biased Agonists for Serotonin Receptors
- Research on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, similar in structure to 5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine, has shown potential as biased agonists for serotonin 5-HT1A receptors. These compounds demonstrated antidepressant-like activity, with one derivative displaying robust stimulation of ERK1/2 phosphorylation in rat cortex and significant antidepressant-like effects in vivo (Sniecikowska et al., 2019).
Antimicrobial Activities
- A study on 1,3,4-thiadiazole derivatives of benzimidazole, which are structurally related to 5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine, revealed that some compounds displayed significant antibacterial and antifungal activities (Barot et al., 2017).
Photodynamic Therapy for Cancer Treatment
- Research on derivatives containing the 1,3,4-thiadiazole moiety demonstrated potential for use in photodynamic therapy for cancer treatment. A synthesized zinc phthalocyanine compound showed high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Molecular Aggregation Studies
- A study on molecular aggregation involving 1,3,4-thiadiazole derivatives indicated that the substituent group structure significantly impacts molecule aggregation interactions. This research provides insights into the molecular behaviors of compounds like 5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine (Matwijczuk et al., 2016).
Antitumor Activities
- Novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antitumor activities against various human tumor cell lines. Some compounds showed promising inhibitory effects, suggesting potential use in cancer treatment (Almasirad et al., 2016).
properties
IUPAC Name |
[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4S/c9-6-4-11-2-1-5(6)8-13-12-7(3-10)14-8/h1-2,4H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLJLTIPZFCKDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=NN=C(S2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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